molecular formula C6H6N2O2S2 B8520176 7-Methanesulfonylimidazo[5,1-b]thiazole

7-Methanesulfonylimidazo[5,1-b]thiazole

Cat. No.: B8520176
M. Wt: 202.3 g/mol
InChI Key: HFGHEDXDLQQANN-UHFFFAOYSA-N
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Description

7-Methanesulfonylimidazo[5,1-b]thiazole is a fused heterocyclic compound featuring an imidazo[5,1-b]thiazole core substituted with a methanesulfonyl (-SO₂CH₃) group at the 7-position. This structural motif places the sulfonyl group in a distinct electronic and steric environment, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C6H6N2O2S2

Molecular Weight

202.3 g/mol

IUPAC Name

7-methylsulfonylimidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H6N2O2S2/c1-12(9,10)5-6-8(4-7-5)2-3-11-6/h2-4H,1H3

InChI Key

HFGHEDXDLQQANN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2N(C=CS2)C=N1

Origin of Product

United States

Comparison with Similar Compounds

6-[2-Methoxy-4-(Methylsulfinyl)phenyl]imidazo[5,1-b]thiazole (CAS: 102646-02-6)

  • Substituents : A phenyl ring with methoxy and methylsulfinyl groups at the 6-position.
  • Unlike the methanesulfonyl group in the target compound, sulfinyl groups are less electron-withdrawing and may participate in redox interactions .
  • Synthesis : Likely involves formylation and substitution reactions on the imidazo[5,1-b]thiazole core, as seen in analogous carbaldehyde derivatives .

3-Aminomethylimidazo[5,1-b]thiazole

  • Substituents: An aminomethyl (-CH₂NH₂) group at the 3-position.
  • Properties: The basic amino group increases water solubility and enables hydrogen bonding, contrasting with the sulfonyl group’s electronegativity. This derivative may exhibit enhanced bioavailability but reduced stability under acidic conditions .

Imidazo[2,1-b]thiazole Derivatives

Levamisole

  • Structure : A 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole derivative.
  • Activity: Widely used as an immunomodulator and anthelmintic. The [2,1-b] ring system differs in nitrogen positioning, altering pharmacophore geometry compared to [5,1-b] isomers.

General Imidazo[2,1-b]thiazole Pharmacophores

  • Substituent Effects : Derivatives with acetyl, phenyl, or hydrazone groups exhibit antibacterial, antifungal, and antitumoral activities. For example, hydrazinecarbodithioate derivatives (e.g., compound 3 in ) show promise in synthetic pathways but lack sulfonyl groups, which could improve target selectivity .

Key Data Tables

Table 1: Structural and Functional Comparison of Imidazo[5,1-b]thiazole Derivatives

Compound Substituent Position/Group Key Properties Biological Activity (Inferred) Synthesis Reference
7-Methanesulfonylimidazo[5,1-b]thiazole 7-SO₂CH₃ High metabolic stability, moderate solubility Potential antiviral/antitumoral
6-[2-Methoxy-4-(methylsulfinyl)phenyl] 6-phenyl with -OCH₃, -S(O)CH₃ Chirality, redox activity Underexplored
3-Aminomethylimidazo[5,1-b]thiazole 3-CH₂NH₂ High solubility, basicity Possible CNS activity

Table 2: Imidazo[2,1-b]thiazole vs. [5,1-b]thiazole Pharmacophores

Feature Imidazo[2,1-b]thiazole Imidazo[5,1-b]thiazole
Nitrogen Positioning Adjacent N atoms in fused rings Alternating N and S atoms
Known Bioactivities Immunomodulation, anthelmintic Limited data; inferred from substituents
Common Substituents Acetyl, phenyl, hydrazones Sulfonyl, sulfinyl, aminomethyl

Research Findings and Implications

  • Synthesis : The methanesulfonyl group in the target compound may be introduced via sulfonation of a precursor imidazo[5,1-b]thiazole, similar to formylation strategies for carbaldehyde derivatives .
  • Biological Potential: While imidazo[2,1-b]thiazoles show broad activities (e.g., antibacterial, antitumoral) , the [5,1-b] isomers remain underexplored. The electron-withdrawing sulfonyl group in this compound could enhance binding to enzymes like kinases or proteases, warranting further study.
  • Contrasts: Compared to Levamisole, the [5,1-b] scaffold’s altered geometry may limit immunomodulatory effects but open avenues for novel targets.

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